N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a hybrid heterocyclic molecule combining a 1,2,3-triazole core with a furan-substituted phenyl group and a hydroxyethyl-carboxamide side chain. Its structure features:
- 1-methyl-1H-1,2,3-triazole-4-carboxamide as the central pharmacophore, known for its metabolic stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-20-10-13(18-19-20)16(22)17-9-14(21)11-4-6-12(7-5-11)15-3-2-8-23-15/h2-8,10,14,21H,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNKDONJFSMXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as resveratrol analogues have been shown to target colorectal cancer cells . They exert a potent suppressive effect on these cells, causing cytotoxicity .
Mode of Action
A similar compound, a resveratrol analogue, has been shown to cause cytotoxicity in colorectal cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This occurs alongside cell cycle arrest from the up-regulation of p53 and p21 .
Biochemical Pathways
Similar compounds have been shown to affect the cell cycle, specifically causing g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 .
Result of Action
Similar compounds have been shown to cause apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound has the following structural formula:
- Molecular Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 325.37 g/mol
The structure features a triazole ring, which is known for its pharmacological versatility.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, which can lead to altered cellular processes.
- Interaction with Receptors : The compound may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Modulation of Biochemical Pathways : It influences several biochemical pathways, potentially affecting cellular metabolism and growth.
Anticancer Activity
Research indicates that triazole derivatives exhibit notable anticancer properties. For instance:
- A study demonstrated that triazole compounds could inhibit cell growth in various cancer cell lines with IC₅₀ values ranging from 1.02 to 74.28 μM .
- Specific derivatives showed significant cytotoxicity against MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia) cell lines.
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | HT-29 | 15 | Cell cycle arrest |
| Compound C | MOLT-4 | 5 | Inhibition of proliferation |
Anti-inflammatory Properties
Triazole derivatives have also been assessed for their anti-inflammatory potential:
- A study found that certain triazole compounds reduced carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The compound's activity against various pathogens has been explored:
- Triazoles have shown broad-spectrum antimicrobial effects against bacteria and fungi. For example, compounds with similar structures demonstrated MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
Case Studies
- Synthesis and Evaluation : A recent study synthesized several triazole derivatives and evaluated their biological activities. Among these, one compound exhibited significant potency with an IC value of 0.8 μM against HepG2 cells, highlighting its potential for therapeutic applications .
- Structure-Activity Relationship (SAR) : Research into the SAR of triazoles has provided insights into how modifications affect biological activity. For instance, the introduction of different substituents on the triazole ring can enhance anticancer efficacy by improving receptor binding affinity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. The triazole moiety is particularly known for its role in inhibiting the synthesis of ergosterol, a key component of fungal cell membranes, making it a potential candidate for antifungal therapies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its efficacy against specific cancer types is currently under investigation.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of triazole derivatives demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to those of established antifungal agents, suggesting its potential as a therapeutic agent in infectious diseases.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound, highlighting its potential as an anticancer agent.
Biological Mechanisms
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors involved in inflammatory responses could mediate its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Solubility: The hydroxyethyl group in the target compound may improve aqueous solubility compared to the ethoxyphenyl group in ’s compound, which is more lipophilic . The absence of a fluorine atom (cf.
Bioisosteric Replacements :
- Replacing thiophene () with furan (target compound) reduces sulfur-related toxicity but may decrease π-stacking efficiency .
Triazole vs. Pyrazole Cores :
- The 1,2,3-triazole in the target compound offers greater metabolic stability than the pyrazole in , which is prone to oxidative degradation .
Synthetic Complexity :
- The furan-2-ylphenyl group in the target compound likely requires multi-step synthesis compared to simpler aryl substituents in and .
Research Findings and Limitations
- Biological Activity: No direct evidence links the compound to specific targets, though analogs in and hint at kinase or antimicrobial applications .
- Patent Landscape : and highlight growing interest in triazole- and furan-containing carboxamides, but the target compound’s patent status remains unclear.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
